(2S)-2-(3-bromophenyl)oxirane
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Overview
Description
(2S)-2-(3-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to the phenyl ring, which is bonded to the oxirane ring. The (2S) designation indicates the stereochemistry of the molecule, specifying that the configuration around the chiral center is S (sinister, or left-handed).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-bromophenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, starting from (2S)-2-(3-bromophenyl)ethanol, the compound can be synthesized via an intramolecular cyclization reaction. This reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, followed by the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-bromophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and ethers.
Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized derivatives.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
Scientific Research Applications
(2S)-2-(3-bromophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds and potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3-bromophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-bromophenyl)oxirane: Similar structure with the bromine atom at the para position.
(2S)-2-(2-bromophenyl)oxirane: Similar structure with the bromine atom at the ortho position.
(2S)-2-(3-chlorophenyl)oxirane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(2S)-2-(3-bromophenyl)oxirane is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. The stereochemistry of the compound also plays a crucial role in its interactions and applications, making it distinct from its isomers and analogs.
Properties
CAS No. |
586417-74-5 |
---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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